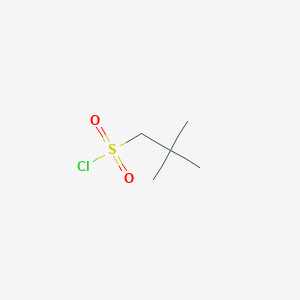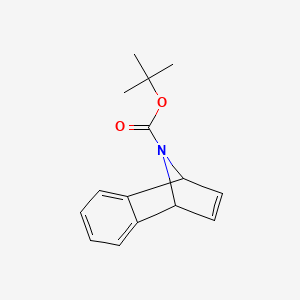
6-Fluoro-2,3-dinitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,3-dinitrotoluene is a chemical compound with the molecular formula C7H5FN2O4 . Its IUPAC name is 1-fluoro-2-methyl-3,4-dinitrobenzene . The molecular weight of this compound is 200.1240032 .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-2,3-dinitrotoluene consists of a benzene ring with a fluorine atom and two nitro groups attached to it . The exact positions of these groups on the benzene ring can be inferred from the name of the compound: the fluorine atom is attached at the 6th position, and the nitro groups are attached at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
6-Fluoro-2,3-dinitrotoluene is a solid at room temperature . It has a molecular weight of 200.1240032 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Bioremediation
Dinitrotoluenes are extensively used in explosives and have significant environmental impacts due to their persistence and toxicity. Biodegradation studies on 2,4- and 2,6-dinitrotoluene have shown that certain microbial strains can metabolize these compounds, suggesting a potential pathway for the bioremediation of contaminated sites (Zhao Bin, 2008; Hong Yang et al., 2008).
Analytical Chemistry and Detection
The detection of nitroaromatic compounds is crucial for environmental monitoring and security. Research on the selective sensing of dinitrotoluenes using various methods, including fluorescence and terahertz time-domain spectroscopy, indicates a potential application for 6-Fluoro-2,3-dinitrotoluene in the development of sensitive detection technologies for nitroaromatic compounds (Guifeng Liu et al., 2008; Pratap Vishnoi et al., 2014).
Toxicological Studies
Understanding the toxic effects of nitroaromatic compounds is essential for assessing environmental and health risks. Studies have evaluated the toxicity and genotoxicity of dinitrotoluene isomers, providing valuable information for regulatory and safety assessments (E. Lent et al., 2012; E. Lent et al., 2012).
Synthesis and Material Science
Research on the synthesis of nitroaromatic compounds and their derivatives has implications for material science, especially in the development of novel materials and chemical intermediates. The synthesis of 2,4-dinitrobenzyl ketones from dinitrotoluene offers insights into potential synthetic pathways that might be applicable to 6-Fluoro-2,3-dinitrotoluene for creating advanced materials or chemical intermediates (R. Bujok et al., 2018).
Safety And Hazards
6-Fluoro-2,3-dinitrotoluene is likely to be hazardous, similar to other nitroaromatic compounds. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It’s also advised to use personal protective equipment and ensure adequate ventilation when handling this compound .
Eigenschaften
IUPAC Name |
1-fluoro-2-methyl-3,4-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQVBDXSQYWAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457938 |
Source


|
| Record name | 6-Fluoro-2,3-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3-dinitrotoluene | |
CAS RN |
290353-55-8 |
Source


|
| Record name | 6-Fluoro-2,3-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)


